molecular formula C19H19NO8 B016381 4-Nitrophenyl 4,6-O-benzylidene-a-D-mannopyranoside CAS No. 58056-41-0

4-Nitrophenyl 4,6-O-benzylidene-a-D-mannopyranoside

Cat. No.: B016381
CAS No.: 58056-41-0
M. Wt: 389.4 g/mol
InChI Key: BGBDVEKOBCWPHZ-VHXLSKCLSA-N
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Mechanism of Action

Target of Action

The primary target of 4-Nitrophenyl 4,6-O-Benzylidene-alpha-D-mannopyranoside is α-mannosidase , an enzyme that catalyzes the hydrolysis of terminal, non-reducing mannose residues in mannose-rich glycoconjugates .

Mode of Action

4-Nitrophenyl 4,6-O-Benzylidene-alpha-D-mannopyranoside acts as a substrate for α-mannosidase . The enzyme cleaves the glycosidic bond of the compound, resulting in the release of 4-nitrophenol and a mannose derivative. The 4-nitrophenol can be detected and quantified, making this compound useful in enzyme activity assays .

Biochemical Pathways

The compound is involved in the mannose metabolic pathway . By acting as a substrate for α-mannosidase, it participates in the breakdown of mannose-rich glycoconjugates. The downstream effects of this process include the generation of mannose for use in other biochemical pathways and the modification of glycoconjugates for various cellular functions .

Pharmacokinetics

It is known to be soluble in dmf , which may influence its absorption and distribution in the body. Its bioavailability would depend on factors such as route of administration and metabolic stability.

Result of Action

The action of 4-Nitrophenyl 4,6-O-Benzylidene-alpha-D-mannopyranoside results in the release of 4-nitrophenol, which can be detected and quantified. This allows for the measurement of α-mannosidase activity, aiding in the study of diseases related to mannose metabolism .

Action Environment

The action of 4-Nitrophenyl 4,6-O-Benzylidene-alpha-D-mannopyranoside is influenced by environmental factors such as pH and temperature, which can affect enzyme activity. Additionally, the compound should be stored at -20°C to maintain its stability .

Chemical Reactions Analysis

4-Nitrophenyl 4,6-O-Benzylidene-alpha-D-mannopyranoside undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.

    Reduction: Catalytic hydrogenation can reduce the nitro group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the nitro group, leading to the formation of different derivatives.

Common reagents used in these reactions include potassium permanganate for oxidation and palladium on carbon for reduction. The major products formed depend on the specific reaction conditions but can include amines, alcohols, and substituted phenyl derivatives .

Scientific Research Applications

4-Nitrophenyl 4,6-O-Benzylidene-alpha-D-mannopyranoside is widely used in scientific research, particularly in:

Comparison with Similar Compounds

Properties

IUPAC Name

(4aR,6R,7S,8R,8aS)-6-(4-nitrophenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO8/c21-15-16(22)19(26-13-8-6-12(7-9-13)20(23)24)27-14-10-25-18(28-17(14)15)11-4-2-1-3-5-11/h1-9,14-19,21-22H,10H2/t14-,15-,16+,17-,18?,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGBDVEKOBCWPHZ-VHXLSKCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(C(C(O2)OC3=CC=C(C=C3)[N+](=O)[O-])O)O)OC(O1)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H]([C@@H]([C@@H]([C@H](O2)OC3=CC=C(C=C3)[N+](=O)[O-])O)O)OC(O1)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60454080
Record name 4-Nitrophenyl 4,6-O-benzylidene-alpha-D-mannopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60454080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58056-41-0
Record name 4-Nitrophenyl 4,6-O-benzylidene-alpha-D-mannopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60454080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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